Acetyl octapeptide-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

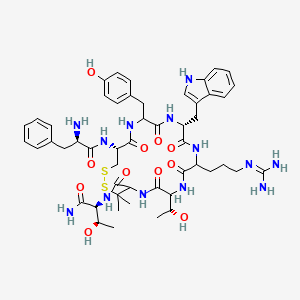

C51H69N13O11S2 |

|---|---|

Peso molecular |

1104.3 g/mol |

Nombre IUPAC |

(13R,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35?,36?,37-,38+,39+,40?,41?/m1/s1 |

Clave InChI |

OFMQLVRLOGHAJI-YSHNRFCISA-N |

SMILES isomérico |

C[C@H](C1C(=O)NC(C(SSC[C@@H](C(=O)NC(C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

SMILES canónico |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also commonly referred to as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its anti-wrinkle properties. This document provides a comprehensive technical overview of the molecular mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant biological pathways and workflows. The primary mechanism involves the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, leading to the attenuation of neurotransmitter release and subsequent relaxation of facial muscles responsible for the formation of expression lines.

Introduction

Expression wrinkles are a prominent feature of facial aging, resulting from the repetitive contraction of underlying facial muscles. These muscular contractions are triggered by the release of neurotransmitters, primarily acetylcholine, at the neuromuscular junction. A key molecular machinery orchestrating this neurotransmitter release is the SNARE complex. This compound is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. It is an elongated analogue of the well-known acetyl hexapeptide-3, with the addition of two amino acids. This structural modification is designed to enhance its efficacy in reducing the appearance of expression wrinkles.

Core Mechanism of Action: SNARE Complex Inhibition

The primary mechanism of action of this compound is its function as a competitive antagonist of the SNARE complex formation. The peptide mimics the N-terminal end of the synaptosomal-associated protein 2

An In-depth Technical Guide to the Synthesis and Structure of Acetyl Octapeptide-1

Introduction

Acetyl Octapeptide-1, also known commercially as SNAP-8, is a synthetic peptide that has garnered significant attention in the cosmetic and pharmaceutical industries for its anti-aging and anti-wrinkle properties.[1][2][3] Structurally, it is an octapeptide, meaning it is composed of a chain of eight amino acids.[4] This peptide is designed to mimic the N-terminal end of the SNAP-25 protein and functions by interfering with the neurotransmitter release mechanism that causes muscle contractions, thereby reducing the appearance of expression lines and wrinkles.[5][6][7] This technical guide provides a comprehensive overview of the synthesis, structure, purification, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.

Structure and Physicochemical Properties

This compound is characterized by a specific sequence of amino acids, which dictates its unique three-dimensional structure and biological activity. Its structure features hydrophilic ends and a hydrophobic center, which allows it to form stable supramolecular assemblies.[8]

1.1. Amino Acid Sequence

The primary amino acid sequence for this compound is: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 [2]

An acetyl group (Ac) is attached to the N-terminus, and the C-terminus is amidated (NH2). This N-terminal acetylation enhances the peptide's stability and skin absorption.[9]

Note: Some suppliers may list a slightly different sequence, such as Ac-Glu-Glu-Met-Glu-Arg-Arg-Ala-Asn.

1.2. Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C41H70N16O16S | [2][10] |

| Molecular Weight | ~1075.16 g/mol | [2][11] |

| Appearance | White to off-white powder | [2] |

| Purity (by HPLC) | ≥98.0% | [2] |

| CAS Number | 868844-74-0 | [5][11] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.[8] SPPS, a technique pioneered by Bruce Merrifield, involves building the peptide chain sequentially while the C-terminal end is anchored to an insoluble resin support.[12] This allows for the use of excess reagents to drive reactions to completion, with easy removal of by-products through simple filtration and washing steps.[13]

2.1. Experimental Protocol: Fmoc Solid-Phase Synthesis

This protocol outlines the key steps for the manual or automated synthesis of this compound.

Materials:

-

Rink Amide resin (for C-terminal amide)

-

Fmoc-protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH)

-

Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling/Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIPEA (N,N-Diisopropylethylamine) in DMF.

-

Washing Solvents: DMF, Dichloromethane (DCM).

-

Acetylation Solution: Acetic anhydride (B1165640) and DIPEA in DMF.

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

First Amino Acid Loading:

-

Perform an initial Fmoc deprotection on the resin to expose the free amine.

-

Couple the first amino acid, Fmoc-Asp(OtBu)-OH, to the resin using activation reagents (HBTU/HOBt/DIPEA). Allow the reaction to proceed for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Peptide Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (Ala, Arg, Arg, Gln, Met, Glu, Glu), perform the following cycle:

-

a. Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 10-20 minutes.

-

b. Washing: Wash the resin extensively with DMF to remove piperidine and by-products.

-

c. Coupling: Pre-activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin. The reaction time is typically 1-2 hours. A ninhydrin (B49086) test can be used to confirm reaction completion.

-

d. Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

-

N-Terminal Acetylation:

-

After the final amino acid (the N-terminal Glu) has been coupled and its Fmoc group removed, treat the resin-bound peptide with the acetylation solution for 30-60 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Side-Chain Deprotection:

-

Dry the resin completely.

-

Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (e.g., OtBu, Pbf, Trt).[12]

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Characterization

The crude peptide obtained after synthesis contains impurities and requires purification to achieve the high purity needed for research and commercial applications.

3.1. Experimental Protocol: Purification

Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is the standard method for purifying peptides based on their hydrophobicity.[14][15]

-

System: Preparative HPLC system with a UV detector.

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).

-

Procedure:

-

Dissolve the crude peptide in Mobile Phase A (with minimal Mobile Phase B if needed for solubility).

-

Inject the solution onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% ACN over 60 minutes) at a constant flow rate.

-

Monitor the elution profile at 214/220 nm.

-

Collect fractions corresponding to the main peptide peak.

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a fluffy, white powder.

-

3.2. Protocols for Characterization and Quality Control

Analytical techniques are used to confirm the identity and purity of the synthesized peptide.

| Technique | Protocol | Purpose | Expected Result |

| Analytical RP-HPLC | Similar to the purification method but on an analytical scale with a smaller column and lower flow rate. | To determine the purity of the final product. | A single major peak, with purity calculated as the area of the main peak relative to the total peak area (typically >98%). |

| Mass Spectrometry (MS) | Typically Electrospray Ionization (ESI-MS) or MALDI-TOF is used. The lyophilized peptide is dissolved and infused into the mass spectrometer. | To confirm the molecular weight and thus the identity of the peptide. | The observed mass should match the calculated theoretical mass of this compound (~1075.16 Da). |

| Amino Acid Analysis (AAA) | The peptide is hydrolyzed into its constituent amino acids, which are then quantified. | To confirm the amino acid composition and ratio. | The relative ratios of Glu, Met, Gln, Arg, Ala, and Asp should match the peptide's sequence. |

Mechanism of Action: Neuromuscular Modulation

This compound exerts its anti-wrinkle effect by modulating the process of neurotransmitter release at the neuromuscular junction.[6] It acts as a competitive antagonist of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.

The SNARE complex (comprising SNAP-25, Syntaxin, and VAMP) is essential for the fusion of acetylcholine-containing vesicles with the presynaptic membrane, a critical step for muscle contraction.[7] By mimicking the N-terminal domain of SNAP-25, this compound competes for a position within the SNARE complex, destabilizing it. This destabilization hinders the efficient release of acetylcholine (B1216132) into the synaptic cleft, leading to an attenuation of muscle contraction.[5] This relaxation of facial muscles reduces the severity of existing wrinkles and helps prevent the formation of new ones.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Custom this compound Manufacturers Suppliers Factory - Buy this compound [mobelbiochem.com]

- 3. ulprospector.com [ulprospector.com]

- 4. Peptide - Wikipedia [en.wikipedia.org]

- 5. This compound | 868844-74-0 [chemicalbook.com]

- 6. Purchase Directly from Acetyl Octapeptide | China Acetyl Octapeptide Supplies [liwei-peptide.com]

- 7. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wholesale SHINE+Self-assembling Short Peptide-1 (L) / this compound; Trehalose; Pentylene Glycol; Water Manufacturer and Supplier | Uniproma [uniproma.com]

- 9. specialchem.com [specialchem.com]

- 10. echemi.com [echemi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. peptide.com [peptide.com]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Preparation, Purification and Characterization of Antibacterial and ACE Inhibitory Peptides from Head Protein Hydrolysate of Kuruma Shrimp, Marsupenaeus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its anti-wrinkle properties.[1][2][3] This peptide is an elongated version of the well-known Acetyl Hexapeptide-8 (Argireline) and is designed to reduce expression wrinkles by modulating muscle contraction.[3][4] This technical guide provides a comprehensive overview of the biochemical pathways involving this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the signaling cascades.

Core Mechanism of Action: Inhibition of the SNARE Complex

The primary mechanism of action of this compound lies in its ability to interfere with the formation of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex at the presynaptic terminal of neuromuscular junctions.[5][6][] This complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) (ACh) with the neuronal membrane, a critical step for its release into the synaptic cleft.[6]

This compound mimics the N-terminal end of the SNAP-25 protein, one of the key components of the SNARE complex.[1][6] By competing with the native SNAP-25 for a position within the complex, this compound destabilizes its formation.[4][6][8] This disruption hinders the efficient release of acetylcholine, leading to a reduction in the extent of muscle contraction.[1][4][6][] The subsequent relaxation of facial muscles results in a visible reduction of expression lines and wrinkles.[1][4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and analysis of this compound.

Table 1: Clinical Efficacy of this compound in Wrinkle Reduction

| Study Duration | Concentration of this compound | Observed Effect | Reference |

| 28 Days | 10% solution in a cream (applied twice daily) | Significant improvement in eye wrinkles. | [8][10][11] |

| 12 Weeks | Formulation with Arginine/Lysine Polypeptide, Palmitoyl Tripeptide-5, Adenosine, and Seaweed Extracts | 25% decrease in wrinkles. | [12] |

Table 2: Analytical Method for Acetyl Octapeptide-3 Quantification

| Analytical Technique | Method Details | Key Findings | Reference |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Optimized mobile phase, collision energy, and desolvation line temperature. | Good linearity (r ≥ 0.9971), Limit of Quantification (LOQ) of 0.0125 ng/mL, good repeatability and accuracy. | [3] |

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of this compound on the SNARE complex and subsequent acetylcholine release.

Experimental Protocols

In Vitro SNARE Complex Formation Assay

This protocol is a conceptualized methodology based on descriptions of similar assays.

Objective: To evaluate the inhibitory effect of this compound on the formation of the SNARE complex in vitro.

Materials:

-

Recombinant VAMP, Syntaxin, and SNAP-25 proteins.

-

This compound.

-

Fluorescence Resonance Energy Transfer (FRET)-based assay components (e.g., vesicles labeled with donor and acceptor fluorophores).

-

Fusion buffer.

-

Fluorometer.

Procedure:

-

Vesicle Preparation: Reconstitute v-SNAREs (VAMP) into one population of lipid vesicles labeled with a donor fluorophore and t-SNAREs (Syntaxin and SNAP-25) into another population labeled with an acceptor fluorophore.

-

Incubation: Mix the two vesicle populations in a fusion buffer.

-

Treatment: Add varying concentrations of this compound to the vesicle mixture. A control group with no peptide is also prepared.

-

Fusion Induction: Induce vesicle fusion, which brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

-

Measurement: Monitor the FRET signal over time using a fluorometer. A decrease in the FRET signal in the presence of this compound indicates inhibition of SNARE-mediated vesicle fusion.

-

Data Analysis: Quantify the extent of inhibition by comparing the FRET signals from the treated groups to the control group.

In Vitro Acetylcholine Release Assay

This protocol is a generalized procedure based on established methods for measuring neurotransmitter release.

Objective: To determine the effect of this compound on the release of acetylcholine from a neuronal cell culture.

Materials:

-

Human cholinergic neuroblastoma cell line (e.g., LA-N-2).

-

Cell culture medium.

-

This compound.

-

High-performance liquid chromatography (HPLC) system.

-

Lysis buffer.

Procedure:

-

Cell Culture: Culture the cholinergic neuroblastoma cells to sub-confluence.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period.

-

Sample Collection:

-

Extracellular Acetylcholine: Collect the cell culture medium.

-

Intracellular Acetylcholine: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

-

Sample Preparation: Filter the collected medium and cell lysates to remove cellular debris.

-

Quantification: Analyze the acetylcholine content in the samples using an HPLC system.

-

Data Analysis: Compare the levels of extracellular and intracellular acetylcholine in the treated cells to those in untreated control cells to determine the effect of this compound on acetylcholine release.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of this compound.

Conclusion

This compound presents a targeted approach to reducing expression wrinkles by directly interfering with the fundamental process of neurotransmitter release at the neuromuscular junction. Its mechanism as a competitive inhibitor of the SNARE complex is well-supported by the available literature. While clinical data demonstrates its efficacy in reducing the signs of aging, further quantitative studies will be beneficial for a more detailed understanding of its dose-response relationship and long-term effects. The experimental protocols and workflows outlined in this guide provide a framework for researchers and drug development professionals to further investigate the biochemical and clinical attributes of this promising peptide.

References

- 1. Analysis of SNARE-mediated Membrane Fusion Using an Enzymatic Cell Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. pro.aestheta.lt [pro.aestheta.lt]

- 10. Clinical Safety and Efficacy Evaluation of a Dissolving Microneedle Patch Having Dual Anti-Wrinkle Effects With Safe and Long-Term Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

In Vitro Efficacy of Acetyl Octapeptide-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies on Acetyl octapeptide-1 (also known as Acetyl octapeptide-3 or SNAP-8), a synthetic peptide with neurotransmitter-inhibiting properties. This document details the peptide's mechanism of action, summarizes key quantitative data from efficacy studies, and provides representative experimental protocols for assessing its bioactivity.

Core Mechanism of Action: SNARE Complex Inhibition

This compound is an octapeptide with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2. It is designed as a mimic of the N-terminal end of the SNAP-25 protein. The primary mechanism of action of this compound is the competitive inhibition of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex formation.

The SNARE complex is a critical component of the cellular machinery responsible for the fusion of vesicles with the presynaptic membrane, a process essential for the release of neurotransmitters such as acetylcholine (B1216132) and glutamate (B1630785). This complex is formed by the interaction of three proteins: SNAP-25 and syntaxin (B1175090), located on the plasma membrane, and synaptobrevin (also known as VAMP), found on the vesicle membrane.[1]

By mimicking SNAP-25, this compound competes for a position within the SNARE complex, thereby destabilizing it.[2] This disruption prevents the efficient fusion of neurotransmitter-containing vesicles with the neuronal membrane, leading to a reduction in the amount of neurotransmitter released into the synaptic cleft. The diminished neuronal signaling results in reduced muscle contraction.

Quantitative Efficacy Data

The following table summarizes the key quantitative data from in vitro studies assessing the efficacy of this compound and the closely related Acetyl hexapeptide-8.

| Peptide | Assay Type | Concentration | Result |

| This compound | Glutamate Release Inhibition | 1.5 mM | 43% inhibition of glutamate release.[2] |

| Acetyl hexapeptide-8 | Catecholamine Release Inhibition | 100 µM | 30% inhibition of total catecholamine exocytosis. |

| Acetyl hexapeptide-8 | Catecholamine Release Inhibition | - | IC50 of 110 µM. |

Experimental Protocols

The following are detailed, representative protocols for key in vitro experiments to assess the efficacy of this compound. These protocols are synthesized from established methodologies for similar assays.

Protocol: Inhibition of Neurotransmitter (Glutamate) Release

This protocol describes a method to quantify the inhibitory effect of this compound on glutamate release from cultured neuronal cells.

3.1.1 Materials

-

Neuronal cell line (e.g., human induced pluripotent stem cell-derived cortical neurons)

-

96-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS) with 2.4 mM KCl (for tonic release)

-

HBSS with 40 mM KCl (for evoked release)

-

This compound stock solution

-

Glutamate assay kit (fluorometric or colorimetric)

-

BCA protein assay kit

-

Microplate reader

3.1.2 Procedure

-

Cell Culture: Plate neuronal cells in a 96-well plate at a density of 10,000 cells per well and culture until mature.

-

Peptide Treatment: Prepare various concentrations of this compound in HBSS. Remove the cell culture medium and incubate the cells with the peptide solutions for a predetermined time (e.g., 24 hours).

-

Tonic Glutamate Release:

-

Remove the peptide-containing medium.

-

Wash the cells gently with pre-warmed HBSS (2.4 mM KCl).

-

Add 60 µL of fresh, pre-warmed HBSS (2.4 mM KCl) to each well.

-

Incubate for 10 minutes at 37°C.

-

Carefully collect the supernatant for glutamate quantification.

-

-

Evoked Glutamate Release:

-

Following the peptide incubation and wash, add 60 µL of pre-warmed HBSS with 40 mM KCl to induce depolarization and neurotransmitter release.

-

Incubate for 5 minutes at 37°C.

-

Collect the supernatant for glutamate quantification.

-

-

Glutamate Quantification:

-

Analyze the glutamate concentration in the collected supernatants using a commercial glutamate assay kit, following the manufacturer's instructions.

-

-

Data Normalization:

-

After collecting the supernatants, lyse the cells in the wells and determine the total protein content using a BCA protein assay.

-

Normalize the glutamate concentration to the total protein content for each well.

-

-

Analysis: Calculate the percentage inhibition of glutamate release for each concentration of this compound compared to the untreated control.

Protocol: SNARE Complex Formation Assay

This protocol provides a method to assess the ability of this compound to inhibit the formation of the SNARE complex in vitro.

3.2.1 Materials

-

Recombinant SNARE proteins: SNAP-25, Syntaxin, and Synaptobrevin (VAMP). One of the proteins should be tagged (e.g., [35S]-labeled SNAP-25 or a fluorescently labeled protein for FRET analysis).

-

Binding buffer (e.g., PBS with 1% Triton X-100)

-

This compound stock solution

-

Glutathione-Sepharose beads (if using GST-tagged proteins)

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or fluorescence detector

3.2.2 Procedure

-

Protein Incubation: In a microcentrifuge tube, combine recombinant syntaxin and synaptobrevin in the binding buffer.

-

Peptide Addition: Add varying concentrations of this compound to the protein mixture. Include a control with no peptide.

-

Initiation of Complex Formation: Add the labeled SNAP-25 to the mixture to initiate the formation of the SNARE complex.

-

Incubation: Incubate the reaction mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C or 37°C) with gentle agitation.

-

Complex Pull-down (for tagged proteins): If using a GST-tagged protein, add Glutathione-Sepharose beads to the mixture to pull down the complexes. Wash the beads to remove unbound proteins.

-

Analysis by SDS-PAGE:

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE. The assembled SNARE complex will be resistant to SDS denaturation at room temperature and will migrate as a higher molecular weight band.

-

Visualize the bands using autoradiography (for [35S]-labeled SNAP-25) or a fluorescence scanner.

-

-

Quantification: Quantify the intensity of the band corresponding to the SNARE complex. Calculate the percentage inhibition of complex formation for each concentration of this compound relative to the control.

Visualizations: Pathways and Workflows

Signaling Pathway: SNARE Complex and Neurotransmitter Release

Caption: Mechanism of SNARE complex-mediated neurotransmitter release and its inhibition by this compound.

Experimental Workflow: Glutamate Release Inhibition Assay

Caption: Workflow for determining the inhibition of evoked glutamate release by this compound.

Logical Relationship: Competitive Inhibition

Caption: Competitive binding of this compound against SNAP-25 for the SNARE complex.

References

An In-depth Technical Guide to the Cellular Targets of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its anti-wrinkle properties.[1] This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, its mechanism of action, and a summary of its reported efficacy. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are included to facilitate further research and development.

Introduction

Facial wrinkles, particularly expression lines, are a result of repeated muscle contractions.[2] The underlying biological process involves the release of neurotransmitters, primarily acetylcholine (B1216132) (ACh), at the neuromuscular junction, which triggers muscle cell contraction.[2] this compound is a "Botox-like" peptide designed to modulate this process topically, offering a non-invasive alternative to botulinum toxin injections.[3][4] It is an octapeptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂.[5] This peptide is an elongated version of the well-known Acetyl Hexapeptide-8 (Argireline), with the addition of two amino acids.[5]

Mechanism of Action

The primary mechanism of action of this compound involves its interaction with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex.[3][6] The SNARE complex is a crucial protein assembly required for the fusion of synaptic vesicles with the presynaptic membrane, a process essential for the release of neurotransmitters.[3][6]

This compound mimics the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex.[6][7] By competing with the native SNAP-25 for a position within the SNARE complex, this compound destabilizes its formation.[7] This destabilization leads to a less efficient release of acetylcholine into the synaptic cleft.[6] Consequently, the signal for muscle contraction is attenuated, leading to muscle relaxation and a reduction in the appearance of expression lines and wrinkles.[4][5] Unlike botulinum toxin, which cleaves the SNAP-25 protein and causes muscle paralysis, this compound modulates the SNARE complex formation, resulting in a reversible muscle relaxation.[5][7]

Cellular Targets

The primary cellular target of this compound is the SNARE complex within presynaptic neurons at the neuromuscular junction. The key molecular components of this target are:

-

SNAP-25 (Synaptosome-Associated Protein of 25 kDa): this compound directly competes with this protein.[6][7]

-

Syntaxin: Another protein in the SNARE complex.

-

VAMP (Vesicle-Associated Membrane Protein) / Synaptobrevin: The third component of the SNARE complex.

By interfering with the proper assembly of these proteins, this compound indirectly modulates the activity of the neuromuscular junction.

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

| Parameter | Result | Concentration/Duration | Source |

| Wrinkle Depth Reduction | Up to 63% | 28 days of regular use | [3] |

| Glutamate (B1630785) Release Inhibition | 43% | 1.5 mM concentration | [8] |

| Comparative Activity | Approximately 30% more active than Argireline (Acetyl Hexapeptide-8) | Not specified | [3] |

| Study Type | Key Findings | Source |

| Clinical Study | Statistically significant improvement in facial lines, facial wrinkles, eye lines, and eye wrinkles at rest after 14 weeks. | [9] |

| In vitro | Inhibition of SNARE complex formation. | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

In Vitro SNARE Complex Formation and Stability Assay

This assay evaluates the ability of this compound to interfere with the formation of the SNARE complex.

Materials:

-

Recombinant SNAP-25, Syntaxin, and VAMP proteins

-

This compound

-

Phosphate-buffered saline (PBS)

-

Glutathione Sepharose beads

-

GST-tagged SNAP-25

-

SDS-PAGE apparatus and reagents

-

Western blotting equipment and antibodies against Syntaxin and VAMP

Protocol:

-

Protein Binding: Incubate GST-tagged SNAP-25 with Glutathione Sepharose beads in PBS for 1 hour at 4°C to allow for binding.

-

Washing: Wash the beads three times with PBS to remove unbound GST-SNAP-25.

-

Competitive Inhibition: Add a mixture of recombinant Syntaxin and VAMP proteins to the beads in the presence of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control.

-

Incubation: Incubate the mixture for 2 hours at 4°C with gentle agitation to allow for SNARE complex formation.

-

Washing: Wash the beads three times with PBS to remove unbound proteins.

-

Elution: Elute the bound protein complexes from the beads using a suitable elution buffer.

-

Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies specific for Syntaxin and VAMP to determine the amount of these proteins that co-precipitated with GST-SNAP-25. A reduction in the amount of Syntaxin and VAMP in the presence of this compound indicates inhibition of SNARE complex formation.

Neurotransmitter Release Assay (Glutamate Release from Cultured Neurons)

This assay measures the effect of this compound on the release of neurotransmitters from neuronal cells.

Materials:

-

Primary neuronal cell culture (e.g., cortical neurons)

-

Neurobasal medium and supplements

-

This compound

-

High potassium stimulation buffer (e.g., 50 mM KCl)

-

Glutamate assay kit (colorimetric or fluorometric)

-

96-well plates

Protocol:

-

Cell Culture: Culture primary neurons in 96-well plates until a mature synaptic network is formed.

-

Peptide Treatment: Pre-incubate the cells with varying concentrations of this compound or a vehicle control in culture medium for a specified period (e.g., 24 hours).

-

Wash and Stimulate: Wash the cells with a physiological buffer and then stimulate with a high potassium buffer for a short period (e.g., 5-10 minutes) to induce neurotransmitter release. A control group without stimulation should also be included.

-

Sample Collection: Collect the supernatant containing the released glutamate.

-

Glutamate Quantification: Measure the glutamate concentration in the collected supernatants using a commercial glutamate assay kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of glutamate released from cells treated with this compound to the control groups. A dose-dependent decrease in glutamate release indicates an inhibitory effect of the peptide.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of this compound on skin cells.

Materials:

-

Human dermal fibroblasts or keratinocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Peptide Exposure: Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. A significant decrease in viability would indicate a cytotoxic effect.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound at the neuromuscular junction.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]

- 4. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SNAP-8: A Peptidic Frontier in Dermatological Science [newposts.ge]

- 7. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

- 8. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddonline.com [jddonline.com]

Acetyl Octapeptide-1: A Technical Guide to its Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, a synthetic peptide, has emerged as a significant molecule in the field of cosmetic science and dermatology for its targeted anti-wrinkle and skin-smoothing properties. This technical guide provides an in-depth exploration of the core functions and mechanism of action of this compound. It details the molecular interactions, specifically its role as a competitive inhibitor of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, leading to the attenuation of muscle contractions. This guide furnishes quantitative data on its efficacy, outlines detailed protocols for key experimental assays, and presents visual representations of its signaling pathway and experimental workflows to support further research and development.

Introduction

Expression lines and wrinkles are a prominent sign of skin aging, primarily caused by the repeated contraction of facial muscles. At the molecular level, these contractions are triggered by the release of neurotransmitters, such as acetylcholine (B1216132), at the neuromuscular junction. This process is mediated by the formation of the SNARE complex, a protein assembly essential for vesicle fusion and exocytosis. This compound is a synthetically derived peptide designed to intervene in this process, offering a non-invasive alternative to cosmetic procedures aimed at reducing the appearance of dynamic wrinkles.

Mechanism of Action: SNARE Complex Inhibition

The primary mechanism of action of this compound lies in its ability to modulate the formation of the SNARE complex. This complex is comprised of three key proteins: VAMP (Vesicle-Associated Membrane Protein), Syntaxin, and SNAP-25 (Synaptosome-Associated Protein of 25 kDa). The proper assembly of these proteins is crucial for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, leading to the release of acetylcholine into the synaptic cleft and subsequent muscle contraction.

This compound is a mimic of the N-terminal end of SNAP-25. By competing with SNAP-25 for a position in the SNARE complex, this compound destabilizes its formation. This competitive inhibition leads to a reduction in the release of neurotransmitters, resulting in the attenuation of muscle contractions and a subsequent decrease in the appearance of expression lines and wrinkles.

Signaling Pathway Diagram

Caption: Mechanism of this compound in inhibiting muscle contraction.

Quantitative Efficacy Data

The efficacy of this compound has been quantified in several studies. The following tables summarize key findings.

| Parameter | Value | Reference Concentration |

| Inhibition of Glutamate Release | 43% | 1.5 mM |

| Wrinkle Reduction (Max) | Up to 62% | Not Specified |

| Wrinkle Reduction (Mean) | Approximately 35% | Not Specified |

Table 1: Summary of in vitro and in vivo efficacy of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function of this compound.

In Vitro SNARE Complex Formation Assay (Competitive Inhibition)

Objective: To demonstrate the competitive inhibition of SNARE complex formation by this compound.

Materials:

-

Recombinant human SNAP-25, VAMP2, and Syntaxin-1A (cytoplasmic domain).

-

This compound.

-

Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT.

-

SDS-PAGE gels and buffers.

-

Coomassie Brilliant Blue or silver stain.

-

Microplate reader or gel documentation system.

Protocol:

-

Protein Preparation: Reconstitute recombinant SNARE proteins in the assay buffer to a final concentration of 1 µM each.

-

Inhibitor Preparation: Prepare a stock solution of this compound in the assay buffer. Create a dilution series to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Reaction Setup: In microcentrifuge tubes, combine 1 µM of each SNARE protein (SNAP-25, VAMP2, Syntaxin-1A).

-

Inhibition: Add varying concentrations of this compound or vehicle control (assay buffer) to the respective tubes.

-

Incubation: Incubate the reaction mixtures at 37°C for 2 hours to allow for SNARE complex formation.

-

SDS-PAGE Analysis: Add SDS-PAGE sample buffer to each reaction and boil for 5 minutes. Load the samples onto a non-reducing SDS-PAGE gel. The SNARE complex is stable in SDS and will run as a higher molecular weight band.

-

Quantification: Stain the gel with Coomassie Brilliant Blue or silver stain. Quantify the intensity of the SNARE complex band using a gel documentation system. A decrease in band intensity in the presence of this compound indicates inhibition of complex formation.

Caption: Workflow for the in vitro SNARE complex formation assay.

In Vitro Muscle Contraction/Relaxation Assay

Objective: To assess the ability of this compound to induce muscle cell relaxation.

Materials:

-

Differentiated myotube cell culture (e.g., C2C12 cells).

-

Cell culture medium.

-

This compound.

-

Electrical pulse generator.

-

Microscope with live-cell imaging capabilities.

-

Image analysis software.

Protocol:

-

Cell Culture: Culture myoblasts (e.g., C2C12) until confluent and then induce differentiation into myotubes by switching to a low-serum medium.

-

Treatment: Treat the differentiated myotubes with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 24 hours).

-

Electrical Stimulation: Place the cell culture plate in the electrical pulse generator. Apply electrical pulses to induce myotube contraction.

-

Image Acquisition: Record videos of the contracting myotubes using a live-cell imaging microscope.

-

Data Analysis: Use image analysis software to measure the extent and duration of myotube contraction and relaxation. Compare the contraction parameters between the treated and control groups. A decrease in contraction amplitude or an increase in relaxation time in the presence of this compound indicates a muscle-relaxing effect.

Caption: Workflow for the in vitro muscle contraction assay.

Clinical Trial Protocol for Wrinkle Reduction Efficacy

Objective: To evaluate the efficacy of a topical formulation containing this compound in reducing the appearance of facial wrinkles.

Study Design: A randomized, double-blind, placebo-controlled study.[1]

Participants:

-

Healthy female subjects aged 35-60 with mild to moderate facial wrinkles.[1][2]

-

Fitzpatrick skin types I-IV.[2]

-

Exclusion criteria: known allergies to cosmetic ingredients, recent cosmetic procedures.

Treatment Regimen:

-

Subjects are randomly assigned to receive either the active formulation (containing a specified concentration of this compound) or a placebo formulation.

-

Products are applied twice daily to the facial area for a period of 12-14 weeks.[1][2]

Efficacy Assessment:

-

Investigator Assessment: A dermatologist evaluates wrinkle severity at baseline and subsequent follow-up visits (e.g., weeks 4, 8, 12) using a validated grading scale (e.g., Modified Griffith's 10-point Scale).[3]

-

Instrumental Analysis: 3D imaging analysis (e.g., PRIMOS) is used to quantify changes in wrinkle depth and volume at baseline and follow-up visits.[1]

-

Subject Self-Assessment: Participants complete questionnaires to rate the perceived improvement in their wrinkles and overall skin appearance.[1][2]

Statistical Analysis:

-

Statistical tests (e.g., t-tests, ANOVA) are used to compare the changes in wrinkle parameters between the active and placebo groups.

References

The Unraveling of Acetyl Octapeptide-1: A Technical Deep Dive into a Novel Anti-Wrinkle Agent

For Immediate Release

A comprehensive technical guide released today offers an in-depth exploration of Acetyl Octapeptide-1, a synthetic peptide that has garnered significant attention within the cosmetic and dermatological research communities. This guide, tailored for researchers, scientists, and drug development professionals, meticulously details the discovery, mechanism of action, and experimental validation of this innovative anti-wrinkle compound, also widely known by its trade name, SNAP-8™.

Developed by the Spanish-based company Lipotec™, this compound emerged from continued research into the muscle-relaxing properties of its predecessor, Acetyl Hexapeptide-8 (Argireline®). As an elongated version of this earlier peptide, this compound was designed to offer enhanced efficacy in reducing the appearance of expression wrinkles. Its creation marks a significant step in the development of topical alternatives to more invasive cosmetic procedures.

The primary mechanism of action of this compound lies in its ability to modulate neurotransmitter release at the neuromuscular junction. The peptide mimics the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex. By competitively inhibiting the formation of a functional SNARE complex, this compound effectively destabilizes the cellular machinery responsible for the release of neurotransmitters like acetylcholine. This attenuation of muscle contraction leads to a visible reduction in the depth of wrinkles caused by facial expressions.

Quantitative Analysis of Efficacy

Clinical and in-vitro studies have provided quantitative data supporting the efficacy of this compound. These findings are summarized below, offering a clear comparison of its bioactivity.

| Parameter | Test Conditions | Result | Reference |

| Wrinkle Depth Reduction | 10% SNAP-8™ solution in a cream, applied twice daily for 28 days on 17 healthy female volunteers. | Up to 63.18% reduction, with a mean reduction of 35%. | [1][2] |

| Glutamate (B1630785) Release Inhibition | In vitro assay using a primary neuron cell culture. | 43% inhibition at a 1.5 mM concentration. | [1] |

| Muscle Contraction Inhibition | In vitro test on neuronal cells. | Up to 30% reduction in muscle cell contraction. | [3] |

| Comparative Activity | In vitro and in vivo testing. | Approximately 30% more active than Acetyl Hexapeptide-8 (Argireline®). | [2] |

Experimental Protocols Deconstructed

To facilitate further research and validation, this guide provides a detailed overview of the key experimental methodologies employed in the evaluation of this compound.

In Vivo Anti-Wrinkle Efficacy Assessment

-

Objective: To determine the in vivo efficacy of a cream containing this compound in reducing wrinkle depth.

-

Methodology: A cream containing a 10% solution of SNAP-8™ was applied twice daily for 28 days by 17 healthy female volunteers. Silicon imprints of the periocular area were taken at the beginning and end of the study. The topography of these imprints was analyzed using confocal laser scanning microscopy to measure changes in wrinkle depth.[2]

-

Workflow:

In Vitro SNARE Complex Formation Assay

-

Objective: To assess the ability of this compound to inhibit the formation of the SNARE complex.

-

Methodology: This in vitro assay evaluates the competitive binding of this compound against the native SNAP-25 protein for its position within the SNARE complex, which also includes the proteins syntaxin (B1175090) and synaptobrevin. The degree of SNARE complex formation is measured to determine the inhibitory effect of the peptide.[2]

In Vitro Neurotransmitter Release Assay

-

Objective: To quantify the reduction in neurotransmitter release from neuronal cells upon treatment with this compound.

-

Methodology: Primary cultures of neuronal cells were utilized. The release of the excitatory neurotransmitter glutamate was measured to assess the inhibitory activity of this compound on neuronal exocytosis. This assay provides a functional measure of the peptide's ability to modulate synaptic transmission.[1]

The Underlying Signaling Pathway

The mechanism of action of this compound is centered on the disruption of the SNARE complex-mediated exocytosis. The following diagram illustrates this signaling pathway.

Synthesis of this compound

This compound is a synthetic peptide, and its production is achieved through well-established methods of peptide chemistry. While the precise, proprietary synthesis protocol is not publicly detailed, the general approach involves solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Following the assembly of the eight-amino-acid chain, an acetylation step is performed on the N-terminus. The final peptide is then cleaved from the resin and purified to yield the final product.

This technical guide serves as a foundational resource for the scientific community, providing a consolidated and detailed overview of this compound. The data and methodologies presented are intended to support further investigation and application of this promising peptide in the fields of dermatology and cosmetic science.

References

An In-depth Technical Guide to the Biophysical Properties of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, also known as Acetyl Octapeptide-3 and widely recognized by its trade name SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties.[1][2] This octapeptide is an elongated version of the well-known Acetyl Hexapeptide-8 (Argireline).[3] Its primary mechanism of action is the modulation of neurotransmitter release at the neuromuscular junction, presenting a topical alternative to botulinum toxin injections for the reduction of expression wrinkles.[4][5] This technical guide provides a comprehensive overview of the biophysical properties of this compound, including its structure, mechanism of action, and available quantitative data, along with detailed experimental considerations.

Biophysical Properties

This compound is a meticulously designed peptide with specific physicochemical characteristics that underpin its biological activity.

Structure and Physicochemical Characteristics

The primary structure of this compound consists of eight amino acids with the following sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[6][7] The N-terminus is acetylated, and the C-terminus is amidated, modifications that enhance its stability and bioavailability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| INCI Name | Acetyl Octapeptide-3 | [8][9] |

| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | [6][7] |

| Molecular Formula | C41H70N16O16S | [10] |

| Molecular Weight | 1075.16 g/mol | [11] |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥ 95% | [12] |

| Peptide Content | ≥ 80% | [12] |

| Solubility | Soluble in water, DMSO (10 mg/mL), and PBS (pH 7.2, 10 mg/mL) | [10][11][13] |

| Recommended Use Level | 3 - 10% (in solution) | [4] |

| Storage | Store in a dry, dark place at 2-8°C for long-term storage. | [3] |

Mechanism of Action: Competitive Inhibition of the SNARE Complex

This compound exerts its muscle-relaxing effects by interfering with the process of neurotransmitter release at the presynaptic terminal. Specifically, it acts as a competitive inhibitor of the SNAP-25 protein, a key component of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex.[6][9]

The SNARE complex, composed of SNAP-25 and Syntaxin on the presynaptic membrane and Synaptobrevin (VAMP) on the synaptic vesicle, is essential for the fusion of the vesicle with the presynaptic membrane and the subsequent release of neurotransmitters like acetylcholine (B1216132) into the synaptic cleft.[14] By mimicking the N-terminal end of SNAP-25, this compound competes for a position in the SNARE complex, thereby destabilizing it.[5] This disruption of the SNARE complex leads to a reduction in the efficiency of neurotransmitter release, resulting in attenuated muscle contraction and a relaxation of facial expression muscles.[2][5]

Efficacy and Quantitative Data

The primary application of this compound is in the reduction of wrinkles caused by facial muscle contractions. Several studies and manufacturer data provide quantitative insights into its efficacy.

Table 2: Summary of Efficacy Data for this compound

| Parameter | Result | Concentration | Duration | Source |

| Wrinkle Depth Reduction | Up to 63% | 10% Acetyl Octapeptide-3 solution in a cream | 28 days | [15] |

| Wrinkle Depth Reduction | Up to 72% (maximum depth) | Not specified | Not specified | [4] |

| Inhibition of Glutamate Release | 43% | 1.5 mM | Not specified | [9] |

It is important to note that while the mechanism of action is well-established conceptually, publicly available data on the specific binding affinity (e.g., Kd or IC50) of this compound to the SNARE complex or SNAP-25 is limited.

Experimental Protocols

To facilitate further research and validation, this section outlines the methodologies for key experiments related to the evaluation of this compound.

Quantification of this compound by LC-MS/MS

A sensitive and accurate method for the quantification of Acetyl Octapeptide-3 in cosmetic formulations and biological matrices is crucial for quality control and pharmacokinetic studies.

Protocol Outline:

-

Sample Preparation: Extraction of the peptide from the cosmetic matrix using a suitable solvent system. For skin permeation studies, this would involve tissue homogenization and extraction.

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution profile typically involving water and acetonitrile (B52724) with an ion-pairing agent like formic acid.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Acetyl Octapeptide-3 and an internal standard.

In Vitro Neurotransmitter Release Assay (Catecholamine Release from PC12 Cells)

This assay evaluates the ability of this compound to inhibit neurotransmitter release from neuronal-like cells. PC12 cells, which release catecholamines (like dopamine (B1211576) and norepinephrine) upon stimulation, are a common model.

Protocol Outline:

-

Cell Culture: Culture PC12 cells in appropriate media.

-

Loading: Load the cells with a radioactive or fluorescent tracer for the neurotransmitter of interest (e.g., [3H]dopamine).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate neurotransmitter release using a secretagogue such as a high concentration of potassium chloride (KCl) or a cholinergic agonist.

-

Quantification: Collect the supernatant and quantify the amount of released tracer using a scintillation counter or fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of release compared to control (vehicle-treated) cells.

In Vitro Muscle Contraction Assay (C2C12 Myotube Contraction)

This assay assesses the direct effect of this compound on muscle cell contraction. C2C12 myoblasts are differentiated into myotubes, which are capable of contraction.

Protocol Outline:

-

Cell Culture and Differentiation: Culture C2C12 myoblasts and induce their differentiation into multinucleated myotubes by switching to a low-serum differentiation medium.

-

Peptide Incubation: Treat the differentiated myotubes with various concentrations of this compound for a defined period.

-

Contraction Induction: Induce myotube contraction using methods such as electrical pulse stimulation or the addition of acetylcholine.

-

Contraction Analysis: Observe and quantify the extent of myotube contraction using microscopy and image analysis software to measure changes in cell length or area.

-

Data Analysis: Compare the degree of contraction in peptide-treated myotubes to that of control myotubes to determine the inhibitory effect.

Conclusion

This compound is a potent anti-wrinkle peptide with a well-defined mechanism of action centered on the competitive inhibition of the SNARE complex. Its biophysical properties, including its specific amino acid sequence and post-translational modifications, are optimized for stability and activity. While existing data supports its efficacy in reducing expression wrinkles, further research is warranted to elucidate its precise binding kinetics and to establish standardized, detailed protocols for its biological evaluation. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this intriguing biomolecule.

References

- 1. How Snap 8 Peptides Reduce Expression Lines Fast [signalskinscience.com]

- 2. Kinetics of complexin binding to the SNARE complex: correcting single molecule FRET measurements for hidden events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Characterization of an Acute Muscle Contraction Model Using Cultured C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. polarispeptides.com [polarispeptides.com]

- 7. Contractile force assessment methods for in vitro skeletal muscle tissues | eLife [elifesciences.org]

- 8. Characterization of an Acute Muscle Contraction Model Using Cultured C2C12 Myotubes | PLOS One [journals.plos.org]

- 9. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Label-free quantitation of peptide release from neurons in a microfluidic device with mass spectrometry imaging - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

- 12. mobelbiochem.com [mobelbiochem.com]

- 13. researchgate.net [researchgate.net]

- 14. Sequential N‐ to C‐terminal SNARE complex assembly drives priming and fusion of secretory vesicles | The EMBO Journal [link.springer.com]

- 15. The Pharmaceutical Composition of Rocuronium Bromide May Promote Catecholamine Release From PC-12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyl Octapeptide-1: A Technical Guide to a SNAP-25 Mimetic for Neuromodulation in Skincare

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as Acetyl Octapeptide-3 and commercially as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its targeted action on expression wrinkles. This octapeptide is an elongated version of the well-known acetyl hexapeptide-8 (Argireline®) and is designed to function as a mimic of the N-terminal end of the SNAP-25 protein. By competitively inhibiting the formation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, this compound effectively modulates neurotransmitter release at the neuromuscular junction, leading to a reduction in muscle contraction and a subsequent decrease in the appearance of dynamic facial lines. This technical guide provides an in-depth exploration of the core mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Role of the SNARE Complex in Facial Expression

Facial expressions are the result of repeated contractions of cutaneous muscles, which are innervated by motor neurons. The communication between a neuron and a muscle fiber occurs at the neuromuscular junction, where the neuron releases the neurotransmitter acetylcholine (B1216132) (ACh). This release is a highly regulated process known as exocytosis, which is mediated by the SNARE complex.[1][2]

The neuronal SNARE complex is a ternary protein complex essential for the fusion of synaptic vesicles with the presynaptic membrane, a critical step for neurotransmitter release.[3][4] This complex is comprised of three key proteins:

-

Synaptobrevin (VAMP): A vesicle-associated membrane protein (v-SNARE).

-

Syntaxin: A target membrane-associated protein (t-SNARE).

-

SNAP-25 (Synaptosomal-Associated Protein of 25 kDa): Another t-SNARE protein that is anchored to the plasma membrane.

The assembly of these three proteins into a tight four-helix bundle brings the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent release of neurotransmitters into the synaptic cleft.[1][5]

Mechanism of Action: this compound as a SNAP-25 Competitor

This compound is a synthetic peptide composed of eight amino acids with the sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.[6][7] It is designed to mimic the N-terminal end of the SNAP-25 protein.[7][8] This structural similarity allows this compound to compete with native SNAP-25 for a position within the SNARE complex.[6][9]

By occupying the binding site on the forming SNARE complex, this compound introduces a structural destabilization.[1][8] This destabilized complex is less efficient at mediating vesicle fusion, leading to a reduction in the release of acetylcholine.[2][10] Consequently, muscle contraction is attenuated, resulting in a relaxation of the facial muscles and a visible reduction in the depth and appearance of expression lines.[7][11] It is important to note that unlike Botulinum Toxin (Botox®), which cleaves the SNAP-25 protein and causes irreversible muscle paralysis, this compound reversibly inhibits the SNARE complex, leading to muscle relaxation without complete paralysis.[1][7]

Signaling Pathway of SNARE-Mediated Exocytosis and Inhibition by this compound

Quantitative Data on Efficacy

The efficacy of this compound in reducing wrinkle depth and inhibiting neurotransmitter release has been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Test Substance | Concentration | Result | Reference |

| Glutamate (B1630785) Release Inhibition | This compound (SNAP-8) | 1.5 mM | 43% inhibition | [12] |

| SNARE Complex Modulation | This compound (SNAP-8) | Not Specified | Modulates formation | [6] |

| Catecholamine Release Inhibition | Acetyl Hexapeptide-3 (Argireline) | Not Specified | Inhibition of Ca²⁺-dependent release | [12] |

Table 2: In Vivo (Clinical) Efficacy of this compound and a Comparator

| Study Duration | Test Substance | Concentration in Formulation | Wrinkle Reduction (Max/Mean) | Reference |

| 28 days | 10% SNAP-8™ Solution (0.005% pure peptide) | 10% Solution | 34.98% reduction | [13] |

| 28 days | 10% Argireline® Solution (0.005% pure peptide) | 10% Solution | 27.05% reduction | [13] |

| 30 days | Acetyl Octapeptide-3 (SNAP-8™) | Not Specified | Up to 63% reduction | [6] |

| 28 days | This compound/-3 (SNAP-8) | Not Specified | -62% (max), -35% (mean) | [12] |

| 12 weeks | Acetyl octapeptide-3 in combination with other peptides | Not Specified | Statistically significant improvement in facial lines and wrinkles | [14][15] |

| 12 weeks | Acetyl octapeptide-3 with microneedle patches | Not Specified | 25.8% decrease in fine lines/wrinkles | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro SNARE Complex Formation and Inhibition Assay

Objective: To determine the ability of this compound to inhibit the formation of the SNARE complex.

Principle: This assay reconstitutes the SNARE proteins (Syntaxin, SNAP-25, and VAMP) and measures the formation of the stable ternary complex in the presence and absence of the inhibitory peptide. Complex formation can be monitored using techniques such as Förster Resonance Energy Transfer (FRET) or by analyzing the thermal stability of the complex.

Materials:

-

Recombinant SNARE proteins (Syntaxin-1A, SNAP-25, VAMP2)

-

This compound

-

HEPES buffer

-

Detergent (e.g., n-octylglucoside)

-

Fluorescent labels for FRET (e.g., Cy3 and Cy5) if applicable

-

SDS-PAGE and Western blotting reagents

-

Thermal cycler for stability analysis

Protocol:

-

Protein Preparation: Purify recombinant SNARE proteins. If using FRET, label the proteins with appropriate donor and acceptor fluorophores.

-

t-SNARE Complex Formation: Pre-mix Syntaxin-1A and SNAP-25 at a 1:1.5 molar ratio and incubate at room temperature for 30 minutes to form the t-SNARE complex.

-

Inhibition Assay:

-

In a multi-well plate, add the pre-formed t-SNARE complex.

-

Add varying concentrations of this compound to the wells. Include a control well with no peptide.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for competitive binding.

-

-

SNARE Complex Assembly: Initiate the final SNARE complex assembly by adding VAMP2 to all wells.

-

Detection and Analysis:

-

FRET-based analysis: Measure the FRET signal over time. A decrease in the FRET signal in the presence of this compound indicates inhibition of SNARE complex formation.

-

SDS-PAGE and Western Blotting: Stop the reaction at various time points and analyze the samples by SDS-PAGE. The assembled SNARE complex is resistant to SDS denaturation and will run as a higher molecular weight band. Quantify the intensity of this band to determine the extent of inhibition.

-

Thermal Stability Assay: After complex formation, subject the samples to a temperature gradient in a thermal cycler. Analyze the dissociation of the complex using SDS-PAGE. A lower melting temperature in the presence of the peptide indicates destabilization.

-

Experimental Workflow for In Vitro SNARE Complex Inhibition Assay

Cell-Based Neurotransmitter Release Assay

Objective: To measure the inhibition of neurotransmitter release from cultured neuronal or neuroendocrine cells by this compound.

Principle: This assay utilizes cell lines that release a measurable neurotransmitter (e.g., catecholamines from PC12 cells or glutamate from primary neurons) upon stimulation. The amount of neurotransmitter released into the culture medium is quantified in the presence and absence of the test peptide.

Materials:

-

Neuronal or neuroendocrine cell line (e.g., PC12, SH-SY5Y, or primary cortical neurons)

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., high potassium solution, KCl, to induce depolarization)

-

Assay kit for detecting the specific neurotransmitter (e.g., ELISA or fluorescence-based kit for catecholamines or glutamate)

-

Multi-well plate reader

Protocol:

-

Cell Culture: Plate the cells in a multi-well plate and culture until they reach the desired confluency and differentiation state.

-

Peptide Treatment: Pre-incubate the cells with various concentrations of this compound in culture medium for a specified duration (e.g., 24-48 hours) to allow for cellular uptake and interaction with the SNARE machinery.

-

Wash and Stimulate:

-

Gently wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution) to remove the peptide-containing medium.

-

Add a stimulating solution (e.g., high KCl) to induce neurotransmitter release. Include a control group with a non-stimulating solution.

-

-

Sample Collection: After a short incubation period (e.g., 5-15 minutes), collect the supernatant (culture medium) from each well.

-

Neurotransmitter Quantification: Quantify the amount of the specific neurotransmitter in the collected supernatant using an appropriate assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the neurotransmitter release to the total protein content in each well. Calculate the percentage inhibition of release for each concentration of this compound compared to the untreated, stimulated control.

In Vivo Clinical Evaluation of Anti-Wrinkle Efficacy

Objective: To assess the efficacy of a topical formulation containing this compound in reducing the appearance of facial wrinkles in human subjects.

Principle: A randomized, double-blind, placebo-controlled clinical trial is conducted where subjects apply a cream containing the active peptide and a placebo cream to different sides of their face. Wrinkle depth and skin topography are measured at baseline and at specified time points throughout the study.

Materials:

-

A cohort of healthy volunteers with visible facial wrinkles (e.g., crow's feet).

-

Topical formulation containing a specified concentration of this compound.

-

Placebo formulation (identical to the active formulation but without the peptide).

-

Skin imaging and analysis equipment (e.g., silicone replicas with image analysis, profilometry systems like PRIMOS or Visioscan).

Protocol:

-

Subject Recruitment and Baseline Assessment:

-

Recruit a statistically relevant number of subjects who meet the inclusion criteria.

-

Obtain informed consent.

-

At baseline (Day 0), measure the wrinkle depth and skin topography on the designated facial areas (e.g., periorbital region) for each subject.

-

-

Randomization and Blinding: Randomly assign the application of the active and placebo creams to the left or right side of each subject's face. Both the subjects and the investigators assessing the outcomes should be blinded to the treatment assignment.

-

Treatment Period: Instruct the subjects to apply the creams twice daily for a specified period (e.g., 28 or 56 days).

-

Follow-up Assessments: Conduct follow-up assessments at predetermined time points (e.g., Day 14, Day 28, Day 56). At each visit, repeat the wrinkle depth and skin topography measurements.

-

Data Analysis:

-

Compare the change in wrinkle parameters (e.g., depth, volume, roughness) from baseline for the active-treated side versus the placebo-treated side.

-

Perform statistical analysis (e.g., paired t-test) to determine the significance of the observed differences.

-

Logical Relationship of Experimental Validation

References

- 1. personalcaremagazine.com [personalcaremagazine.com]

- 2. bu.edu [bu.edu]

- 3. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. CALCIUM STAINING PROTOCOL [protocols.io]

- 6. Stabilization of the SNARE Core by Complexin-1 Facilitates Fusion Pore Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An In Vitro Assay of Trans-SNARE Complex Formation During Yeast Vacuole Fusion Using Epitope Tag-Free SNAREs | Springer Nature Experiments [experiments.springernature.com]

- 10. The neuronal calcium sensor Synaptotagmin-1 and SNARE proteins cooperate to dilate fusion pores | eLife [elifesciences.org]

- 11. transderma.fr [transderma.fr]

- 12. mdpi.com [mdpi.com]

- 13. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 15. benchchem.com [benchchem.com]

- 16. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Bioactive Landscape of Acetyl Octapeptide-1 and Its Structural Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, commercially known as SNAP-8™, has emerged as a significant non-invasive alternative to botulinum toxin for cosmetic applications, primarily targeting the reduction of expression wrinkles. This synthetic peptide, a structural mimic of the N-terminal end of the SNAP-25 protein, functions as a competitive inhibitor of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a critical component of the neurotransmitter release machinery. This in-depth technical guide explores the core science behind this compound and its structural analogs, providing a comprehensive overview of their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of dermatology, cosmetology, and neuroscience.

Introduction: The SNARE Complex and the Advent of "Botox-in-a-Jar"

Facial wrinkles, particularly expression lines, are the visible manifestation of underlying muscle contractions stimulated by the release of neurotransmitters like acetylcholine (B1216132) at the neuromuscular junction. The exocytosis of these neurotransmitters is a highly regulated process orchestrated by the SNARE complex, a ternary protein assembly comprising SNAP-25 (Synaptosomal-Associated Protein of 25 kDa), Syntaxin, and VAMP (Vesicle-Associated Membrane Protein, also known as Synaptobrevin). The formation of this complex physically draws the synaptic vesicle and the presynaptic membrane together, facilitating their fusion and the subsequent release of neurotransmitters into the synaptic cleft.

Botulinum neurotoxins (BoNTs) exert their potent muscle-relaxing effects by proteolytically cleaving one or more of these SNARE proteins, thereby inhibiting neurotransmitter release. While highly effective, the therapeutic and cosmetic use of BoNTs is associated with the need for injections, potential for side effects, and a high cost. This has driven the development of safer, topically applicable alternatives that mimic the mechanism of BoNTs without their inherent toxicity. This compound and its structural analogs, often referred to as "botulinum-like peptides" or "neuropeptide inhibitors," represent the forefront of this research. These peptides are designed to interfere with the formation or stability of the SNARE complex, offering a non-invasive approach to modulating muscle contraction and reducing the appearance of wrinkles.

Mechanism of Action: Competitive Inhibition of the SNARE Complex